rac N-Desmethyl Tramadol-d3 Hydrochloride
Overview
Description
Rac N-Desmethyl Tramadol-d3 Hydrochloride is a stable isotope labelled metabolite of Tramadol . It has a molecular formula of C15H21D3ClNO2 and a molecular weight of 288.83 .
Physical And Chemical Properties Analysis
Rac N-Desmethyl Tramadol-d3 Hydrochloride is a neat product . Its molecular weight is 288.83 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.Scientific Research Applications
Quantum Chemical and Spectroscopic Investigations
O-desmethyltramadol, a key metabolite of tramadol, has been extensively studied for its analgesic activity. Comprehensive quantum chemical and spectroscopic analyses, including FTIR and FT-Raman spectroscopy, have been conducted to understand its molecular structure and properties. Such investigations provide valuable insights into the compound’s electronic properties and intramolecular charge transfer mechanisms, which are crucial for its pharmacological activity (Arjunan, Santhanam, Marchewka, & Mohan, 2014).
Pharmacokinetics and Drug Interaction
The pharmacokinetics of tramadol and its metabolites, including O-desmethyltramadol, have been studied in various contexts. For instance, research has been conducted on tramadol's transfer into breast milk and its effects on breastfed infants, providing important information on the drug's safety profile for nursing mothers (Ilett et al., 2008). Additionally, compatibility studies with other drugs and solutions are crucial for understanding potential interactions and ensuring safe and effective use in clinical settings (Abanmy, Zaghloul, & Radwan, 2005).
Impact on Receptor Functions
O-desmethyltramadol's effects on muscarinic receptors, which play a significant role in pain modulation in the central nervous system, have been a subject of research. Understanding how this metabolite influences receptor functions can provide insights into its analgesic mechanisms and potential therapeutic applications (Nakamura et al., 2005).
Metabolism and Efficacy Studies
Studies on the metabolism of tramadol in animals, focusing on its metabolites including N-desmethyltramadol, help in understanding species-specific drug responses and metabolism. Such research contributes to the development of effective pain management strategies in veterinary medicine (Perez Jimenez et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLWRHUQJHIRG-UOYBXXRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678674 | |
Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261398-09-7 | |
Record name | (1R,2R)-1-(3-Methoxyphenyl)-2-{[(~2~H_3_)methylamino]methyl}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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